Goshuyic acid, also known as goshuyate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Goshuyic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Goshuyic acid has been primarily detected in urine. Within the cell, goshuyic acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Outside of the human body, goshuyic acid can be found in fats and oils. This makes goshuyic acid a potential biomarker for the consumption of this food product.

cis,cis-Tetradeca-5,8-dienoic acid

CAS No.: 39039-37-7

Cat. No.: VC1814107

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39039-37-7 |

|---|---|

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol |

| IUPAC Name | (5Z,8Z)-tetradeca-5,8-dienoic acid |

| Standard InChI | InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)/b7-6-,10-9- |

| Standard InChI Key | HXHZGHRLVRFQDR-HZJYTTRNSA-N |

| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCC(=O)O |

| SMILES | CCCCCC=CCC=CCCCC(=O)O |

| Canonical SMILES | CCCCCC=CCC=CCCCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

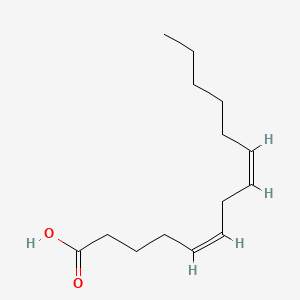

Cis,cis-Tetradeca-5,8-dienoic acid is a straight-chain, diunsaturated, 14-carbon long-chain fatty acid with cis-double bonds at positions C-5 and C-8 . The molecule features a carboxylic acid functional group (-COOH) at one end of the carbon chain, while the remainder consists of a hydrocarbon chain with two double bonds. The "cis" configuration at both double bonds creates significant bends in the otherwise linear molecule, affecting its three-dimensional structure and consequent physical and biochemical properties. This geometric arrangement distinguishes it from trans isomers and influences its packing behavior in biological membranes and other lipid assemblies.

Physical and Chemical Properties

The physical and chemical properties of cis,cis-Tetradeca-5,8-dienoic acid are determined by its molecular structure, particularly the presence of the carboxylic acid group and the two cis double bonds. The compound appears as a solid at room temperature and has a molecular weight of 224.34 g/mol . The cis configuration of the double bonds creates a bent, non-linear structure that affects the compound's melting point, solubility characteristics, and packing behavior in crystalline states. As with other unsaturated fatty acids, the presence of double bonds makes cis,cis-Tetradeca-5,8-dienoic acid more susceptible to oxidation compared to its saturated counterparts.

Table 1 below summarizes the key physical and chemical properties of cis,cis-Tetradeca-5,8-dienoic acid:

The chemical reactivity of cis,cis-Tetradeca-5,8-dienoic acid is governed by two main functional features: the carboxylic acid group and the two double bonds. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amidation processes. The double bonds serve as sites for addition reactions, including hydrogenation, halogenation, and epoxidation. Additionally, the unsaturated nature of the molecule makes it susceptible to oxidative processes, which can result in the formation of hydroperoxides and subsequent breakdown products.

Nomenclature and Identification

Systematic Names and Synonyms

Cis,cis-Tetradeca-5,8-dienoic acid is known by several systematic names and synonyms in scientific literature and chemical databases. The IUPAC name, which precisely defines the structure, is (5Z,8Z)-tetradeca-5,8-dienoic acid , where "Z" designates the cis configuration at the double bonds. Alternative names include:

These various nomenclatures reflect the same chemical entity but are used in different contexts within scientific literature and chemical databases. The common name "Goshuyic acid" may be encountered in biochemical research and natural product studies, while the more systematic nomenclature is typically preferred in chemical literature and databases.

Identification Parameters and Structural Descriptors

For precise identification in chemical databases and analytical contexts, cis,cis-Tetradeca-5,8-dienoic acid is associated with specific identification codes and structural descriptors. These standardized identifiers facilitate unambiguous reference to the compound across different information systems and research platforms.

Table 2 presents the key identification parameters for cis,cis-Tetradeca-5,8-dienoic acid:

These identification parameters provide standardized ways to represent and identify the compound in various chemical databases, literature, and research contexts. The CAS Registry Number serves as a unique numerical identifier, while the SMILES notation and InChI identifier provide structured representation of the molecular structure in a format that is both human-readable and machine-processable.

Biological Significance and Function

General Role of Polyunsaturated Fatty Acids

As a polyunsaturated fatty acid, cis,cis-Tetradeca-5,8-dienoic acid likely shares some biological functions with other PUFAs, although specific research on this particular compound is limited in the available literature. Polyunsaturated fatty acids generally play crucial roles in biological systems, including:

-

Maintaining cell membrane fluidity and permeability

-

Serving as precursors for bioactive lipid mediators

-

Contributing to energy metabolism and storage

-

Participating in cellular signaling pathways

-

Influencing gene expression through interaction with nuclear receptors

The cis configuration of the double bonds in cis,cis-Tetradeca-5,8-dienoic acid creates a bent structure that could influence membrane properties when incorporated into phospholipids. This geometric arrangement typically prevents tight packing of acyl chains in membrane bilayers, potentially increasing membrane fluidity compared to saturated fatty acids.

Analytical Detection and Quantification

Mass Spectrometry

Mass spectrometry provides both sensitive detection and structural confirmation for cis,cis-Tetradeca-5,8-dienoic acid. The molecular weight of 224.34 g/mol and characteristic fragmentation patterns can be used for identification. When coupled with chromatographic separation (GC-MS or LC-MS), mass spectrometry offers powerful capabilities for identifying and quantifying this fatty acid in complex mixtures.

The double bond positions can be determined through specialized mass spectrometric techniques, such as derivatization methods that create diagnostic fragments or ion mobility spectrometry that separates isomers based on their three-dimensional structure.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about cis,cis-Tetradeca-5,8-dienoic acid, including the position and configuration of the double bonds. The chemical shifts of olefinic protons and carbons, as well as coupling patterns, can confirm the cis configuration and the positions of the double bonds at C-5 and C-8.

Infrared (IR) spectroscopy can identify characteristic absorption bands for the carboxylic acid group and the C=C double bonds, providing complementary structural information to other analytical techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume